molecular formula C14H13NO3 B13358165 (2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid

(2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B13358165
M. Wt: 243.26 g/mol
InChI Key: YTOWAJBTQGSEFE-QPJJXVBHSA-N
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Description

(2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid is an organic compound that features a furan ring substituted with an amino-methylphenyl group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with the amino-methylphenyl group:

    Formation of the propenoic acid moiety: This can be achieved through the reaction of the substituted furan with appropriate reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furans depending on the reagents used.

Scientific Research Applications

(2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzoic acid: Similar in structure but lacks the furan ring.

    3-Acetoxy-2-methylbenzoic acid: Similar in structure but has different substituents on the aromatic ring.

Uniqueness

(2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid is unique due to the presence of both the furan ring and the amino-methylphenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C14H13NO3/c1-9-2-5-11(12(15)8-9)13-6-3-10(18-13)4-7-14(16)17/h2-8H,15H2,1H3,(H,16,17)/b7-4+

InChI Key

YTOWAJBTQGSEFE-QPJJXVBHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=CC(=O)O)N

Origin of Product

United States

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